pronethalol

Vue d'ensemble

Description

Molecular Structure Analysis

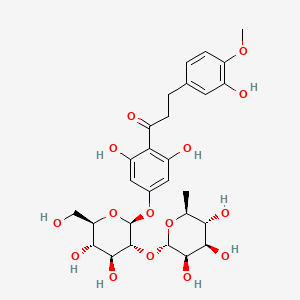

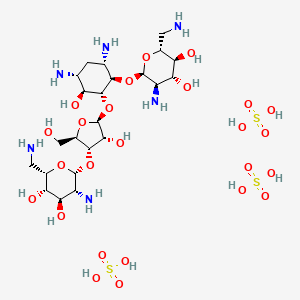

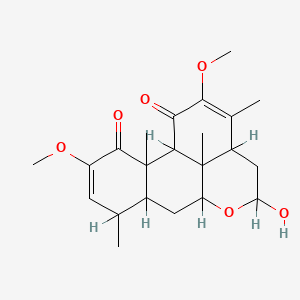

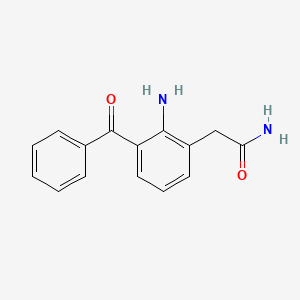

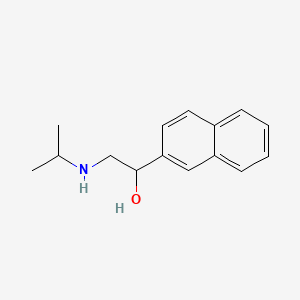

Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .Physical And Chemical Properties Analysis

Pronetalol has a molecular formula of C15H19NO . Its average mass is 229.318 Da and its mono-isotopic mass is 229.146667 Da .Applications De Recherche Scientifique

Recherche cardiovasculaire

Le pronethalol, en tant que bêta-bloqueur précoce, a été étudié pour ses effets sur les affections cardiovasculaires. Il a été étudié pour son potentiel à antagoniser les arythmies induites par les glycosides cardiaques dans des modèles expérimentaux impliquant des chiens et des cobayes .

Oncologie

Bien que non directement lié au this compound, des composés apparentés comme le propranolol ont été observés dans des études sur le cancer pédiatrique comme adjuvants aux chimiothérapies standard. Le but est de réduire l'absorption de fluorodésoxyglucose (FDG), qui est un indicateur d'amélioration du traitement du cancer .

Calcification vasculaire

Le this compound a été étudié pour sa capacité à limiter la calcification vasculaire. Dans une étude portant sur des souris Apoe−/−, le traitement par le this compound a montré une réduction de la calcification vasculaire, suggérant son application potentielle dans la gestion de l'athérosclérose et du diabète .

Malformations artério-veineuses cérébrales (MAV)

La recherche indique que le this compound est efficace parmi les antagonistes bêta-adrénergiques pour améliorer les MAV cérébrales. Il supprime les marqueurs mésenchymateux et les gènes associés à la lumière par l'inhibition de Sox2, ce qui pourrait être bénéfique pour le traitement des MAV cérébrales .

Mécanisme D'action

Mode of Action

Pronethalol acts as a non-selective beta receptor antagonist It competes with sympathomimetic neurotransmitters for binding to receptors, which inhibits sympathetic stimulation of the heart .

Biochemical Pathways

It’s known that beta blockers like this compound can affect the cardiac muscle and constrict the smooth muscle . This can lead to a decrease in blood pressure and a decrease in cardiac contractility .

Pharmacokinetics

It’s known that the activity in the arylaminoethanol and aryloxyaminopropanol group of β-blockers is higher in their (–)-enantiomers as compared with the (+)-enantiomers . This suggests that the stereochemistry of the compound may play a role in its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. For example, it has been shown to decrease the expression of the pro-proliferative Ki-67 and the pro-survival Bcl-2 markers and increase pro-apoptotic p53 expression . This suggests that this compound can influence cell proliferation and survival.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited, it’s known that factors such as the presence of other drugs, the patient’s overall health status, and even genetic factors can influence the action of beta blockers

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSANNODOVBCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021193 | |

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54-80-8 | |

| Record name | Pronethalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRONETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pronethalol's primary mechanism of action?

A1: this compound functions as a beta-adrenergic receptor antagonist, meaning it blocks the effects of adrenaline and noradrenaline on these receptors. [, , , , , , ]

Q2: How does this compound affect heart rate and rhythm?

A2: this compound generally causes a decrease in heart rate (bradycardia) by blocking the stimulatory effects of catecholamines on cardiac beta-adrenergic receptors. [, , , , , , , ] It also demonstrates antiarrhythmic effects, particularly against arrhythmias induced by digitalis or certain hydrocarbons combined with epinephrine. [, , , , , , , , , ]

Q3: Does this compound affect blood pressure?

A3: this compound can cause a fall in blood pressure, particularly when administered rapidly. [, , , ] While it can reduce blood pressure in hypertensive patients after prolonged oral administration, its hypotensive effect after intravenous administration is less consistent. [, ]

Q4: How does this compound impact the effects of isoproterenol?

A4: this compound effectively blocks the positive inotropic and chronotropic effects of isoproterenol on the heart. [, , , ] It also counteracts isoproterenol-induced vasodilatation. [, , ]

Q5: Does this compound affect motor nerve terminals?

A5: Research suggests that this compound can depress activity in motor nerve terminals, as demonstrated in studies on the soleus motor nerve terminal preparation. [] This effect is separate from its beta-adrenergic blocking actions.

Q6: How does this compound influence the actions of ouabain?

A6: Studies show that this compound can antagonize some effects of ouabain, a cardiac glycoside. This compound can temporarily reverse ouabain-induced arrhythmias to sinus rhythm, and this effect is thought to be independent of beta-adrenergic blockade. [, , ]

Q7: What are the potential benefits of this compound in treating vascular calcification?

A7: Recent research suggests that this compound might reduce vascular calcification by decreasing the expression of Sox2 in arterial endothelium, thereby limiting endothelial-mesenchymal transitions. [] This potential therapeutic benefit requires further investigation.

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. []

Q9: Is spectroscopic data available for this compound?

A9: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention the structural relationship between this compound and Propranolol, highlighting the difference in their naphthalene ring substituents. [, ]

Q10: How does this compound's structure relate to its beta-adrenergic blocking activity?

A10: The presence of the isopropylaminoethanol side chain, characteristic of beta-adrenergic antagonists, is crucial for this compound's activity. [, , ] The naphthalene ring structure also contributes to its potency.

Q11: How does this compound's activity compare to its dextro isomer?

A11: The dextro isomer of this compound exhibits significantly less beta-adrenergic receptor blocking activity compared to the levo isomer. [] This difference highlights the importance of stereochemistry in this compound's interaction with its target.

Q12: How does the activity of this compound compare to Propranolol?

A12: Propranolol demonstrates greater potency as a beta-adrenergic antagonist compared to this compound. [, , , , ] This difference in potency is attributed to structural modifications in the naphthalene ring.

Q13: What is known about the stability of this compound?

A13: While the research primarily focuses on this compound's pharmacological effects, its rapid withdrawal from clinical use due to carcinogenicity in mice suggests potential stability limitations. [, , ]

Q14: How is this compound absorbed and distributed in the body?

A14: While specific details about this compound's absorption and distribution are not provided, research mentions its ability to cross the blood-brain barrier, leading to central nervous system effects like tremors and convulsions at high doses. []

Q15: What is known about the metabolism and excretion of this compound?

A15: The provided research papers primarily focus on this compound's pharmacological effects and do not provide detailed information on its metabolism and excretion pathways.

Q16: How does the duration of action of this compound compare to its beta-blocking effects?

A16: Interestingly, a single injection of this compound produces a brief antiarrhythmic effect, while its blockade of isoproterenol's chronotropic action persists for several hours. [] This difference suggests varying durations of action depending on the specific physiological response being measured.

Q17: What in vitro models have been used to study this compound's effects?

A17: Researchers have utilized various in vitro models, including isolated rabbit left atria, [, , ] guinea-pig atria, [, ] and tracheal chain preparations, [] to investigate this compound's inotropic, chronotropic, and smooth muscle relaxant properties.

Q18: What animal models have been used to study this compound?

A18: this compound's effects have been extensively studied in various animal models, including dogs, [, , , , , , , , ] guinea pigs, [, , , , , ] rats, [, , ] rabbits, [, , , ] and mice. [, , , ] These models helped elucidate its cardiovascular effects, antiarrhythmic properties, and potential for carcinogenicity.

Q19: What are the known toxic effects of this compound?

A20: this compound can induce tumors, primarily thymic lymphosarcomas, in mice after prolonged administration. [, , ] This carcinogenic potential led to its withdrawal from clinical use. In other animal models, high doses of this compound caused tremors, convulsions, and circulatory failure. [, ]

Q20: What are some alternatives to this compound?

A21: Propranolol, a structurally similar beta-adrenergic blocker, emerged as a safer and more potent alternative to this compound. [, , , , , ] Other beta-blockers are also available for treating cardiovascular conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.